1,3-Diphenyltetramethoxydisiloxane
Overview
Description
1,3-Diphenyltetramethoxydisiloxane is an organosilicon compound with the molecular formula C16H22O5Si2. It is a colorless to almost colorless liquid that is used in various chemical applications. This compound is known for its unique structure, which includes two phenyl groups and four methoxy groups attached to a disiloxane backbone.
Preparation Methods
1,3-Diphenyltetramethoxydisiloxane can be synthesized through several methods. One common synthetic route involves the reaction of phenylmagnesium bromide with tetramethoxysilane. The reaction typically occurs under anhydrous conditions and requires a catalyst such as a transition metal complex. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial production methods for this compound often involve the use of large-scale reactors and continuous flow processes. These methods are designed to maximize yield and minimize the production of by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
1,3-Diphenyltetramethoxydisiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of silanols or siloxanes, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride. The reduction process often leads to the formation of silanes or other reduced silicon-containing compounds.
Substitution: Substitution reactions involving this compound can occur with various nucleophiles, such as halides or alkoxides. These reactions typically result in the replacement of one or more methoxy groups with the nucleophile, forming new organosilicon compounds.
Scientific Research Applications
1,3-Diphenyltetramethoxydisiloxane has a wide range of applications in scientific research.
Chemistry: In chemistry, it is used as a precursor for the synthesis of other organosilicon compounds. It is also employed in the development of new catalysts and as a reagent in various organic transformations.
Biology: In biological research, this compound is used in the study of silicon-based biomolecules and their interactions with biological systems. It is also investigated for its potential use in drug delivery systems.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use as a component in medical devices and implants. Its biocompatibility and unique chemical properties make it a promising candidate for various medical applications.
Industry: In industrial applications, this compound is used as a raw material for the production of silicone-based materials. It is also employed in the manufacturing of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,3-Diphenyltetramethoxydisiloxane involves its interaction with various molecular targets and pathways. In chemical reactions, the compound’s methoxy groups can undergo nucleophilic substitution, leading to the formation of new organosilicon compounds. The phenyl groups in the compound provide stability and influence its reactivity.
In biological systems, this compound can interact with cellular components, such as proteins and lipids, through hydrophobic interactions and hydrogen bonding. These interactions can affect the compound’s distribution, metabolism, and excretion in the body. The exact molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
1,3-Diphenyltetramethoxydisiloxane can be compared with other similar organosilicon compounds, such as 1,3-Diphenyltetramethyldisiloxane and 1,3-Diphenyltetraethoxydisiloxane.
1,3-Diphenyltetramethyldisiloxane: This compound has a similar structure but contains methyl groups instead of methoxy groups. It is less reactive in nucleophilic substitution reactions compared to this compound.
1,3-Diphenyltetraethoxydisiloxane: This compound contains ethoxy groups instead of methoxy groups. It has different solubility and reactivity properties compared to this compound.
The uniqueness of this compound lies in its combination of phenyl and methoxy groups, which provide a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
[dimethoxy(phenyl)silyl]oxy-dimethoxy-phenylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5Si2/c1-17-22(18-2,15-11-7-5-8-12-15)21-23(19-3,20-4)16-13-9-6-10-14-16/h5-14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCVBXQGWAXUSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=CC=C1)(OC)O[Si](C2=CC=CC=C2)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561357 | |
Record name | 1,1,3,3-Tetramethoxy-1,3-diphenyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17938-09-9 | |
Record name | 1,1,3,3-Tetramethoxy-1,3-diphenyldisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17938-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,3,3-Tetramethoxy-1,3-diphenyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disiloxane, 1,1,3,3-tetramethoxy-1,3-diphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.